molecular formula C10H10ClNO2 B13208086 2-Chloro-N-[(4-formylphenyl)methyl]acetamide

2-Chloro-N-[(4-formylphenyl)methyl]acetamide

Cat. No.: B13208086
M. Wt: 211.64 g/mol
InChI Key: FDZOJUQPKOMDRS-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-formylphenyl)methyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . This compound is characterized by the presence of a chloro group, a formyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-formylphenyl)methyl]acetamide typically involves the reaction of 4-formylbenzylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-formylphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-[(4-formylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-formylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic reactions, further modifying the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[(4-formylphenyl)methyl]acetamide is unique due to the presence of both a chloro and a formyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-chloro-N-[(4-formylphenyl)methyl]acetamide

InChI

InChI=1S/C10H10ClNO2/c11-5-10(14)12-6-8-1-3-9(7-13)4-2-8/h1-4,7H,5-6H2,(H,12,14)

InChI Key

FDZOJUQPKOMDRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCl)C=O

Origin of Product

United States

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